molecular formula C17H18N6O2 B6519257 1-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 921109-78-6

1-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No. B6519257
CAS RN: 921109-78-6
M. Wt: 338.4 g/mol
InChI Key: RHBGSJRJESRGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea, or simply 'MMPTU', is an organic compound with a wide range of potential applications in scientific research. It is a synthetic compound that is commonly used as a reagent in organic synthesis, as a catalyst in certain chemical reactions, and as an inhibitor of certain enzymes. It has also been explored for its potential use as a drug or therapeutic agent.

Scientific Research Applications

MMPTU has a wide range of potential applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in certain chemical reactions, and as an inhibitor of certain enzymes. It has also been explored for its potential use as a drug or therapeutic agent.

Mechanism of Action

The mechanism of action of MMPTU is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of MMPTU.
Biochemical and Physiological Effects
MMPTU has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MMPTU has anti-inflammatory, analgesic, and anti-oxidant properties. It has also been shown to have anti-tumor and anti-viral effects, and to be cardioprotective.

Advantages and Limitations for Lab Experiments

MMPTU has several advantages for laboratory experiments. It is relatively easy to synthesize, and its effects can be studied in vitro. It is also relatively non-toxic and has a low risk of side effects. However, its effects on humans have not yet been fully studied, so there is a risk of unknown side effects.

Future Directions

MMPTU has a wide range of potential applications in scientific research. Further research is needed to explore its potential as a drug or therapeutic agent, as well as its effects on humans. Additionally, further research is needed to explore its potential as an inhibitor of other enzymes, and its potential as an anti-cancer drug. Finally, further research is needed to explore its potential as an anti-viral agent, and its potential as a cardioprotective agent.

Synthesis Methods

MMPTU is synthesized from two starting materials: 1-(2-methoxyphenyl)-3-hydroxyurea and 1-(4-methylphenyl)-1H-1,2,3,4-tetrazole. The reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate. The reaction is initiated by the addition of a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture. This causes the hydroxyurea to form an intermediate which then reacts with the tetrazole to form MMPTU.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-12-7-9-13(10-8-12)23-16(20-21-22-23)11-18-17(24)19-14-5-3-4-6-15(14)25-2/h3-10H,11H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBGSJRJESRGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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